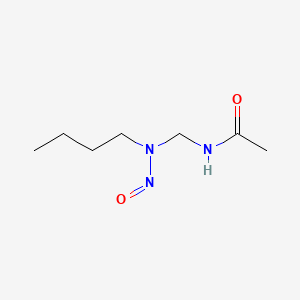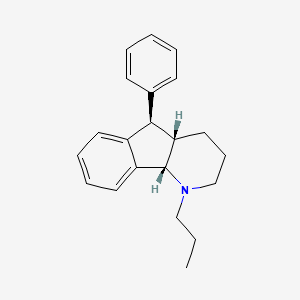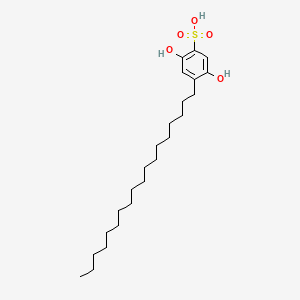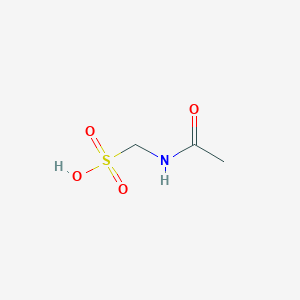![molecular formula C12H29N3 B13773514 N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine CAS No. 67952-95-8](/img/structure/B13773514.png)
N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is an organic compound with the molecular formula C10H24N4 It is a diamine derivative, characterized by the presence of two ethyl groups and an ethylamino group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethylamine and diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
Reaction of 1,3-propanediamine with ethylamine: This step involves the nucleophilic substitution of one of the amino groups in 1,3-propanediamine with ethylamine, forming an intermediate.
Reaction with diethylamine: The intermediate is then reacted with diethylamine to introduce the diethylamino group, resulting in the formation of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Nucleophilic substitution reactions can replace one or more of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl-1,3-propanediamine: A similar diamine with methyl groups instead of ethyl groups.
N,N’-diethyl-1,3-propanediamine: A closely related compound with diethyl groups but lacking the ethylamino group.
N,N-dimethylaminopropyltrimethoxysilane: Another related compound with a trimethoxysilane group.
Uniqueness
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is unique due to the presence of both diethyl and ethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or reactivity.
Properties
CAS No. |
67952-95-8 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N,N'-diethyl-N'-[3-(ethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H29N3/c1-4-13-9-7-11-15(6-3)12-8-10-14-5-2/h13-14H,4-12H2,1-3H3 |
InChI Key |
WGMLAJNLNAEBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCN(CC)CCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


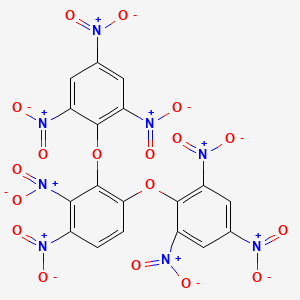

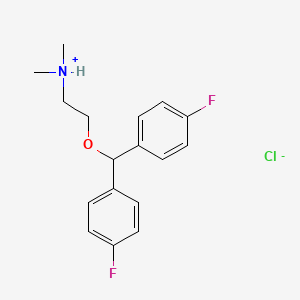

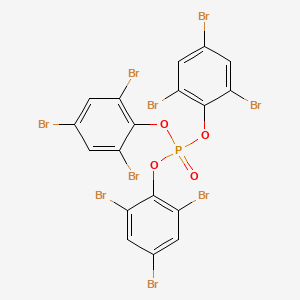
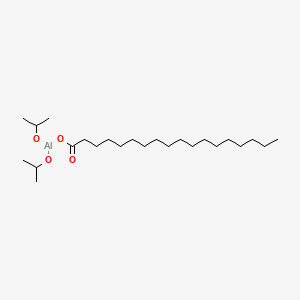
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

